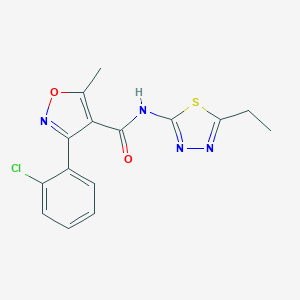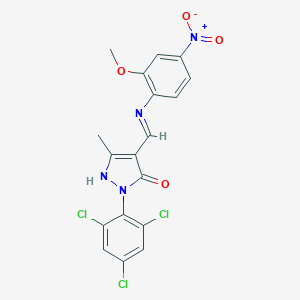![molecular formula C15H25NO B440894 N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide CAS No. 438616-17-2](/img/structure/B440894.png)
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide, also known as CYCLOHEX-2-ENYL-ETHYL-HEXAHYDRO-2H-AZEPIN-2-ONE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to interact with the endocannabinoid system, which plays a key role in regulating pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been found to have anti-inflammatory and analgesic effects, suggesting its potential use as a painkiller. It has also been shown to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy. In addition, the compound has been found to have antioxidant and neuroprotective effects, suggesting its potential use in the prevention and treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for use in various applications. Another advantage is its relatively low toxicity, which makes it safe for use in preclinical studies. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the compound is relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide. One direction is to further investigate its potential use as a painkiller and anti-inflammatory agent. Another direction is to explore its potential use in the treatment of epilepsy and other neurological disorders. In addition, the compound could be further studied for its potential use as a pesticide and as a modifier of polymers and other materials. Finally, more research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide involves the reaction of cyclohexene, ethylamine, and hexahydro-2H-azepin-2-one in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, the compound has been investigated for its anti-inflammatory and analgesic properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been explored for its ability to modify the properties of polymers and other materials.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h7,14H,1-6,8-12H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUVUIMVGIRQHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440816.png)
![2-(4-fluorophenyl)-4-[(2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440822.png)
![Ethyl 4,5-dimethyl-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B440836.png)
![7-bromo-3-{3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B440838.png)
![9,9-dimethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440840.png)
![6-(4-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440847.png)
![6-(2,3-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440856.png)
![2-(4-fluorophenyl)-4-{[5-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-hydroxyanilino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440874.png)
![6-(2-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440880.png)
![N-[N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-fluorobenzamide](/img/structure/B440881.png)
![2-(4-fluorophenyl)-4-[(3-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440886.png)
![Ethyl 4-ethyl-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B440892.png)
